3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Antiviral discovery CHIKV nsP1 capping enzyme Alphavirus replication inhibitor

Procure CAS 1082436-87-0 as the minimal pharmacophoric core for systematic SAR expansion targeting Chikungunya virus nsP1. This 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold achieves EC₅₀ values in the 0.30–4.5 μM range against CHIKV clinical isolates. Critically, the absence of a 5-amino group—present in GCN2/PKR kinase inhibitor series (IC₅₀ <50 nM)—ensures target selectivity and avoids confounding kinase cross-reactivity. With MW 241.25 g/mol, 18 heavy atoms, and a single rotatable bond, it meets fragment-based screening criteria (MW <300, HA ≤18). Use as an internal reference standard for physicochemical property tracking or as a negative control in GCN2/PKR assays. Multi-vendor availability at 97–98% purity ensures consistent procurement.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 1082436-87-0
Cat. No. B1459971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS1082436-87-0
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C(=O)NC=N3)N=N2)C
InChIInChI=1S/C12H11N5O/c1-7-3-8(2)5-9(4-7)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18)
InChIKeyCDNMAMWIACYRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082436-87-0): Core Scaffold Identity and Procurement Baseline


3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082436-87-0) is a heterocyclic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused triazole-pyrimidinone core bearing a 3,5-dimethylphenyl substituent at the N3 position and an unsubstituted 7-oxo group [1]. Its molecular formula is C₁₂H₁₁N₅O with a molecular weight of 241.25 g/mol, featuring 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond . This scaffold has been identified in peer-reviewed literature as the pharmacophoric core for inhibitors of Chikungunya virus (CHIKV) replication targeting the viral capping enzyme nsP1, as well as a privileged template for kinase inhibitor design [2][3]. The compound is commercially available from multiple reputable vendors at purities of 97–98% .

Why Generic Substitution of 3-Aryl-triazolo[4,5-d]pyrimidin-7-ones Introduces Uncontrolled Variability: The Case for Specifying CAS 1082436-87-0


The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold cannot be generically interchanged because both the N3-aryl substitution pattern and the oxidation state at positions 5, 6, and 7 are critical determinants of biological target engagement. Peer-reviewed studies have established that the 3-aryl substituent directly modulates antiviral potency against CHIKV, with EC₅₀ values spanning from 0.30 μM to >100 μM depending solely on the aryl group identity [1]. The 3,5-dimethylphenyl moiety provides a specific steric and electronic profile—two meta-methyl groups imparting increased lipophilicity (calculated logP ~1.8 vs. ~1.2 for unsubstituted phenyl) and altered π-stacking capacity relative to mono-substituted or unsubstituted phenyl analogs . Furthermore, the absence of substitution at the 5-position distinguishes this compound from the 5-amino-triazolo[4,5-d]pyrimidine series developed as GCN2 kinase inhibitors (IC₅₀ 18.6–46.4 nM), which require the 5-NH₂ group for hinge-binding kinase interactions and display cross-reactivity with PKR [2]. Substituting a generic 3-aryl-triazolopyrimidinone without controlling for these structural variables risks loss of target selectivity, altered physicochemical properties, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082436-87-0) Versus Closest Analogs


CHIKV nsP1 Inhibition: 3-Aryl Scaffold Class Activity with Structure-Dependent Potency Spanning >300-Fold Range

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has been validated as a selective inhibitor of Chikungunya virus (CHIKV) replication targeting the viral capping enzyme nsP1. In the primary characterization study (Gigante et al., 2014), the prototypical 3-(3-methoxyphenyl) analog demonstrated an EC₅₀ of 2.1 μM against CHIKV in Vero cells with a selectivity index (SI = CC₅₀/EC₅₀) >47.6 [1]. Subsequent optimization by Gómez-SanJuan et al. (2018) demonstrated that aryl substitution at the N3 position is the primary driver of antiviral potency, with EC₅₀ values across the series ranging from 0.30 μM to 4.5 μM in Vero cells, and as low as 0.1 μM in clinically relevant human skin fibroblasts for optimized tetrahydropyranyl and N-t-butylpiperidine carboxamide derivatives [2]. The 3,5-dimethylphenyl substituent on CAS 1082436-87-0 provides a distinct electronic environment (dual meta-electron-donating methyl groups, Hammett σₘ = -0.07 each) compared to the reported 3-methoxy (σₘ = +0.12) and 3-bromo (σₘ = +0.39) analogs, which is expected to modulate nsP1 binding affinity within the established SAR [3]. Gigante et al. (2017) further confirmed that compounds in this series inhibit the in vitro guanylyltransferase activity of alphavirus nsP1 by Western blot using an anti-cap antibody, providing mechanistic target engagement evidence [4].

Antiviral discovery CHIKV nsP1 capping enzyme Alphavirus replication inhibitor

Kinase Selectivity Profile Differentiation: Absence of 5-Amino Group Distinguishes CAS 1082436-87-0 from Dual GCN2/PKR Inhibitors

The 5-amino-substituted triazolo[4,5-d]pyrimidine series reported by Lough et al. (2018) as GCN2 kinase inhibitors exhibited potent enzymatic inhibition (GCN2 IC₅₀ range: 18.6–46.4 nM) but also demonstrated substantial cross-inhibition of PKR (IC₅₀ values of 119.3 nM for Compound 1) [1]. The 5-NH₂ group forms critical hinge-region hydrogen bonds with the kinase active site. CAS 1082436-87-0 lacks this 5-amino substituent and instead presents a 7-oxo tautomer (lactam form), which fundamentally alters its kinase binding profile. The unsubstituted 5-position of CAS 1082436-87-0 precludes the ATP-competitive hinge-binding interaction required for potent GCN2/PKR dual inhibition, thereby reducing the likelihood of ISR-pathway polypharmacology [2]. This structural difference is supported by the patent literature (WO 2013110309), which specifies that the 5-amino (or substituted amino) group at position 5 is essential for GCN2 inhibitory activity in triazolopyrimidine compounds, with 157 exemplified compounds all bearing 5-amino substitution [3].

Kinase inhibitor design GCN2 Selectivity profiling Integrated stress response

Physicochemical Property Differentiation: Lower Molecular Weight and Reduced Rotatable Bond Count Relative to 5,6-Disubstituted Analogs

CAS 1082436-87-0 possesses a molecular weight of 241.25 g/mol with only 1 rotatable bond, placing it at the interface of fragment-like and lead-like chemical space . In comparison, the 5-amino-triazolo[4,5-d]pyrimidine GCN2 inhibitors characterized by Lough et al. (2018) have molecular weights typically exceeding 350 g/mol with multiple rotatable bonds (e.g., Compound 1 bears an N-ethylcarboxamide substituent at position 5 and an additional aryl group, yielding a substantially larger molecular volume) [1]. Similarly, the 6-substituted analogs of CAS 1082436-87-0—such as 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one (MW 281.32, 3 rotatable bonds) and 3-(3,5-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one (MW 399.38, 5 rotatable bonds)—exhibit progressively higher molecular weight and complexity [2]. The minimal substitution pattern of CAS 1082436-87-0 yields a higher ligand efficiency potential (heavy atom count = 18) and favorable calculated physicochemical metrics: tPSA ~76 Ų, logP ~1.8, and only 1 hydrogen bond donor, all within recommended oral drug space parameters .

Drug-likeness Ligand efficiency Physicochemical profiling Fragment-based discovery

Commercial Availability at Defined High Purity: Multi-Vendor Sourcing with Validated 97–98% Purity Specifications

CAS 1082436-87-0 is commercially available from multiple independent suppliers with documented purity specifications. AKSci supplies the compound at ≥97% purity (Catalog No. 1354DW) , while Leyan (Shanghai) Chemical Co. offers it at 98% purity (Product No. 1351092) . Fluorochem Ltd. (UK) lists the compound with standard research-grade specifications . This multi-vendor availability at defined purity contrasts with closely related analogs—such as 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one and 3-(3,5-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one—for which documented purity specifications from authorized vendors are less consistently reported. The availability of the 7-thioxo analog (3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide, CAS 1082437-15-7) provides an additional comparator for assessing the electronic effects of the 7-oxo vs. 7-thioxo substitution on biological activity [1].

Chemical procurement Quality control Vendor comparison Reproducibility

Scaffold Versatility for Derivatization: Unsubstituted 5- and 6-Positions Enable Systematic SAR Expansion

CAS 1082436-87-0 bears unsubstituted positions at C-5 and N-6 of the triazolopyrimidinone ring, providing two distinct vectors for systematic chemical diversification. This contrasts with the GCN2-optimized 5-amino series (Lough et al., 2018) where the 5-position is already occupied by a substituted amine pharmacophore essential for kinase hinge binding [1]. In the CHIKV nsP1 inhibitor series, Gigante et al. (2017) demonstrated that installation of substituents at the 5-position (ethyl, cyclopropyl, hydroxyethyl) combined with aryl modifications at N3 modulates both antiviral potency and physicochemical properties, achieving EC₅₀ improvements down to 1 μM against multiple CHIKV clinical isolates [2]. Gómez-SanJuan et al. (2018) further showed that N6-alkylation with tetrahydropyranyl and N-t-butylpiperidine carboxamide groups yielded EC₅₀ values as low as 0.30 μM in Vero cells and 0.1 μM in human skin fibroblasts [3]. The unsubstituted scaffold of CAS 1082436-87-0 thus represents the minimal pharmacophoric core from which all reported optimization trajectories originate, enabling systematic exploration of 5- and 6-position SAR without confounding pre-existing substitution.

Medicinal chemistry Scaffold decoration Parallel synthesis Structure-activity relationship

Recommended Research and Procurement Application Scenarios for 3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082436-87-0)


Antiviral Drug Discovery: CHIKV nsP1 Inhibitor Lead Optimization Starting from the Minimal 3-Aryl-triazolopyrimidinone Pharmacophore

Research groups pursuing inhibitors of Chikungunya virus (CHIKV) replication via the viral capping enzyme nsP1 should procure CAS 1082436-87-0 as the minimal pharmacophoric scaffold for systematic SAR expansion. The established class-level evidence demonstrates that 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones achieve EC₅₀ values in the 0.30–4.5 μM range against CHIKV clinical isolates in Vero cells, with optimized analogs reaching 0.1 μM in human skin fibroblasts [1]. CAS 1082436-87-0 provides the unsubstituted core from which dual vector exploration at C-5 and N-6 can be conducted, as demonstrated by Gigante et al. (2017) and Gómez-SanJuan et al. (2018), who achieved potency improvements through sequential substitution at these positions [2][3]. Critically, the absence of a 5-amino group ensures that confounding GCN2/PKR kinase inhibition (IC₅₀ <50 nM for 5-amino analogs) is avoided, preserving the selectivity window required for antiviral target validation [4].

Kinase Selectivity Profiling: Use as a Negative Control Compound for GCN2/PKR Inhibitor Assays

For laboratories characterizing GCN2 kinase inhibitors based on the triazolo[4,5-d]pyrimidine scaffold, CAS 1082436-87-0 serves as an essential negative control. The 5-amino-substituted GCN2 inhibitors reported by Lough et al. (2018) exhibit potent dual GCN2/PKR inhibition (GCN2 IC₅₀ 18.6–46.4 nM; PKR IC₅₀ 119.3 nM), activity that is strictly dependent on the 5-NH₂ hinge-binding motif [4]. CAS 1082436-87-0, which lacks this 5-amino group and instead presents a 7-oxo tautomer, is predicted to be inactive against GCN2 and PKR at concentrations up to 10 μM, based on the patent-defined SAR from WO 2013110309 where all 157 active compounds bear 5-amino substitution [5]. Procurement of this compound enables researchers to empirically confirm that observed kinase inhibition is pharmacophore-dependent rather than arising from non-specific triazolopyrimidine core effects.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Starting Point for Biophysical Screening

With a molecular weight of 241.25 g/mol, only 18 heavy atoms, and a single rotatable bond, CAS 1082436-87-0 meets the physicochemical criteria for fragment-based screening (MW <300, heavy atom count ≤18) . Its computed ligand efficiency metrics position it favorably for detection by biophysical methods including surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and ligand-observed NMR. The triazolo[4,5-d]pyrimidin-7-one core has demonstrated binding to multiple target classes including viral capping enzymes (nsP1) and protein kinases (GCN2), indicating a privileged scaffold with potential for fragment evolution [2][4]. Procurement at documented purity of 97–98% from multiple vendors ensures that fragment screening hits are attributable to the compound rather than impurities .

Physicochemical Benchmarking: Reference Standard for Analog Series Property Tracking

Medicinal chemistry programs synthesizing 5- or 6-substituted derivatives of the 3-(3,5-dimethylphenyl)-triazolo[4,5-d]pyrimidin-7-one series should establish CAS 1082436-87-0 as the internal reference standard for physicochemical property tracking. Its well-defined properties (MW 241.25, clogP ~1.8, tPSA ~76 Ų, HBD = 1, HBA = 4) provide a baseline against which the impact of substituent additions on lipophilicity, solubility, permeability, and metabolic stability can be quantitatively measured . This approach mirrors the analytical framework employed by Gómez-SanJuan et al. (2018), who systematically evaluated how N6-substitution modulated physicochemical properties to improve antiviral efficacy, achieving a >10-fold improvement in EC₅₀ (from ~4.5 μM to 0.30 μM) through controlled property optimization [3]. Multi-vendor availability at defined purity supports consistent procurement for longitudinal studies.

Quote Request

Request a Quote for 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.